molecular formula C13H17N B3048763 2,2,4,6-Tetramethyl-1,2-dihydroquinoline CAS No. 1810-78-2

2,2,4,6-Tetramethyl-1,2-dihydroquinoline

Cat. No. B3048763
CAS RN: 1810-78-2
M. Wt: 187.28 g/mol
InChI Key: DTMCOYOYXVFCKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline is not well-documented in the available literature . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Chemical Reactions Analysis

The chemical reactions involving 2,2,4,6-Tetramethyl-1,2-dihydroquinoline are not well-documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline are not well-documented in the available literature .

Scientific Research Applications

Photolysis and Proton Transfer Dynamics

  • Photoaddition Reactions: 2,2,4,6-Tetramethyl-1,2-dihydroquinoline undergoes photolysis in various solvents, leading to the formation of different products. In water and methanol, it forms hydroxy- and methoxy-tetramethyl-tetrahydroquinoline, respectively. These compounds gradually revert to the original compound in the dark, indicating a reversible reaction process (Nekipelova et al., 1999).
  • Ultrafast Excited State Proton Transfer: The dynamics of proton transfer in methanol solutions of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline have been explored using femtosecond and picosecond studies. This research helps in understanding the early events of photoinduced proton transfer between dihydroquinolines and solvents (Nekipelova et al., 2006).

Reaction Mechanisms in Different Solvents

  • Solvent-Dependent Photolysis: The reaction of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline in binary methanol-pentane and methanol-acetonitrile mixtures shows different quantum yields of proton transfer and reactions of transient species, depending on the solvent composition. This highlights the solvent's role in photolysis and the associated reaction mechanisms (Nekipelova, 2010).
  • Mechanism in Methanol: The photoinduced addition of methanol to 2,2,4,6-tetramethyl-1,2-dihydroquinoline follows a specific mechanism, which includes the formation of a carbocation and its reaction with methanol. This process showcases a classic example of nucleophilic addition in photochemistry (Nekipelova, 2002).

Applications in Organic Synthesis

  • Synthesis of Dihydroquinolines: 2,2,4,6-Tetramethyl-1,2-dihydroquinoline is used in the synthesis of various dihydroquinoline derivatives, which are key intermediates in organic synthesis. These derivatives have wide applications in the preparation of complex molecules and in the study of reaction mechanisms (Theoclitou & Robinson, 2002).

Sensing and Detection Applications

  • Detection of Iron Ions: A derivative of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline has been utilized in the synthesis of a cyanine dye, which acts as a selective sensor for ferric ions in an aqueous ethanolic solution. This application demonstrates the compound's utility in the field of chemical sensing and detection (Vijay et al., 2016).

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with 2,2,4,6-Tetramethyl-1,2-dihydroquinoline are not well-documented in the available literature .

Future Directions

The future directions for the study and application of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline are not well-documented in the available literature .

properties

IUPAC Name

2,2,4,6-tetramethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMCOYOYXVFCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303785
Record name 2,2,4,6-tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,6-Tetramethyl-1,2-dihydroquinoline

CAS RN

1810-78-2
Record name NSC161577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4,6-tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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